2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid
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Overview
Description
2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid is a compound that belongs to the class of aminopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-amino-6-methylpyrimidine with 2-aminobenzoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Known for its use as a pharmaceutical intermediate.
2-Amino-6-methylpyrimidine-4-thione: Exhibits plant growth-stimulating properties.
Uniqueness
2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid stands out due to its unique combination of the aminopyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-6-10(16-12(13)14-7)15-9-5-3-2-4-8(9)11(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXWVFXDTYNXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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